4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-(3-Chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone family. This compound features a pyrazolone core substituted with a 3-chlorophenyl group, a 5-methyl group, and a 3-nitrophenyl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions are crucial for achieving high yields and purity. For instance, the use of acetic acid as a catalyst in the presence of a mild heating source can facilitate the formation of the pyrazolone ring.
Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistency and efficiency. Continuous flow chemistry techniques may also be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Formation of anilines or other reduced derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrazolones.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, pyrazolones are known for their anti-inflammatory and analgesic properties. This compound, in particular, may be studied for its potential use in developing new therapeutic agents.
Medicine: In medicine, derivatives of pyrazolones are used in the treatment of pain and inflammation. Research into this compound could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industry, pyrazolones are used in the production of dyes, pigments, and other chemical products. The unique properties of this compound make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with biological targets such as enzymes or receptors. The nitro group, in particular, plays a crucial role in modulating the compound's activity. The exact molecular pathways and targets may vary depending on the specific application and derivative.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
5-(3-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
4-(3-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness: The uniqueness of 4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, its distinct structural features may result in different pharmacological properties and applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-10-15(11-4-2-5-12(17)8-11)16(21)19(18-10)13-6-3-7-14(9-13)20(22)23/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGYLGOUOFKMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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